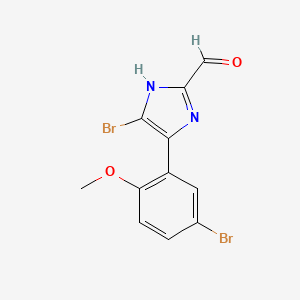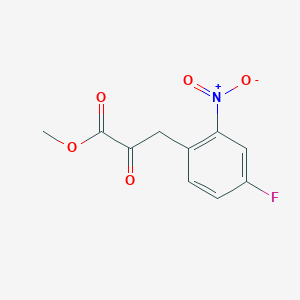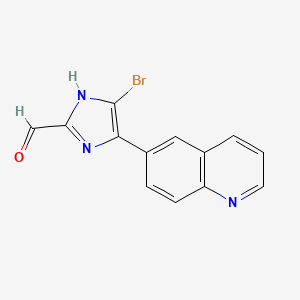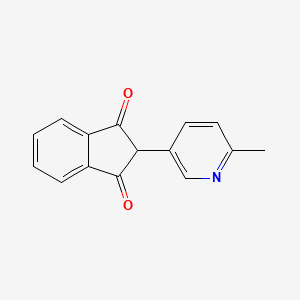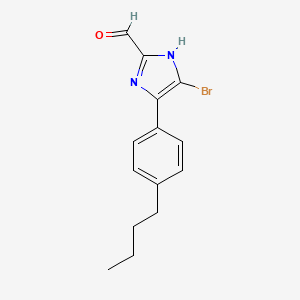
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group, a chlorine atom, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by chlorination and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the synthesis of various derivatives .
化学反应分析
Types of Reactions
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted butenyl derivatives.
科学研究应用
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:
Boc Group: Protects the amino group, allowing for selective reactions at other sites.
Chlorine Atom: Acts as a leaving group in substitution reactions.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through oxidation or reduction.
相似化合物的比较
Similar Compounds
(Z)-4-(Fmoc-amino)-2-chloro-2-buten-1-ol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(Z)-4-(Cbz-amino)-2-chloro-2-buten-1-ol: Contains a carbobenzoxy (Cbz) protecting group.
Uniqueness
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
属性
分子式 |
C9H16ClNO3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI 键 |
AANTZLQUBXOJCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC=C(CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




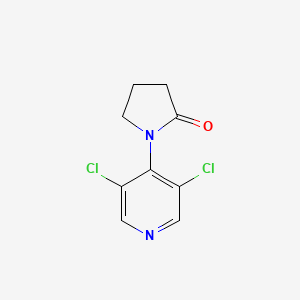
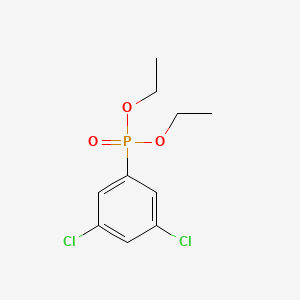

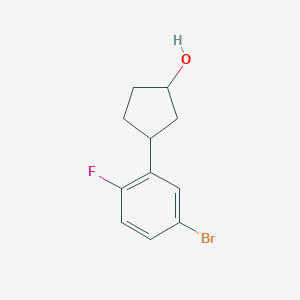
![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
